molecular formula C9H7BrO3 B6227830 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 335671-77-7

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B6227830
CAS RN: 335671-77-7
M. Wt: 243.1
InChI Key:
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Description

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular formula of 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is C9H7BrO2 . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, benzofurans can be favored via a tandem C-H activation/decarbonylation/annulation process .


Physical And Chemical Properties Analysis

The molecular weight of 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is 227.05 .

Mechanism of Action

While the specific mechanism of action for 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is not mentioned in the sources, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid involves the bromination of 2,3-dihydro-1-benzofuran-5-carboxylic acid using bromine in acetic acid. The reaction is carried out under reflux conditions and the product is isolated by filtration and recrystallization.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-5-carboxylic acid", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 g, 5.5 mmol) in acetic acid (10 mL) was added bromine (1.0 mL, 16.5 mmol) dropwise at room temperature.", "The reaction mixture was heated under reflux for 2 hours.", "After completion of the reaction, the mixture was cooled to room temperature and filtered.", "The solid was washed with water and dried under vacuum to give 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid as a white solid (1.2 g, 90% yield)." ] }

CAS RN

335671-77-7

Product Name

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid

Molecular Formula

C9H7BrO3

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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